5-Chloro-6-methyl-2,1,3-benzothiadiazole
Overview
Description
5-Chloro-6-methyl-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H5ClN2S . It is a derivative of benzothiadiazole .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzo [C] [1,2,5]thiadiazole-5-boronic acid pinacol ester, 97% and Iodomethane . Another method involves the treatment of anilines with disulfur dichloride to give the intermediate 1,3,2-benzothiazathiolium salt, which is diazotised to complete the formation of a 1,2,3-benzothiadiazole .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a 1,2,3-thiadiazole . The average mass of the molecule is 184.646 Da, and the monoisotopic mass is 183.986191 Da .Scientific Research Applications
Plant Response Modulation
5-Chloro-6-methyl-2,1,3-benzothiadiazole derivatives have been shown to affect plant responses. Parups (1973) demonstrated that a similar compound inhibited the uptake and translocation of auxin in plants, influenced bean hook opening, and reduced abscission of florets and epinastic responses. These findings indicate a potential role in plant growth regulation and stress response management (Parups, 1973).
Pharmacological Properties
A study on a structurally related compound, 5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, highlighted its unique pharmacological profile. It was found to act as a centrally acting agent with myotonolytic properties, distinct from drugs like diazepam. It showed potential in reducing muscle rigidity and reflex muscle tone without significant sedative or neurochemical effects (Sayers, Bürki, & Eichenberger, 1980).
Synthesis and Chemical Properties
The synthesis of this compound derivatives and their chemical properties have been explored in various studies. For instance, Koch et al. (1990) studied the crystallography of a methylated derivative, revealing a novel metabolic pathway. This contributes to our understanding of the compound's structural and functional aspects (Koch, Boelsterli, Hirst, & Walkinshaw, 1990).
Properties
IUPAC Name |
5-chloro-6-methyl-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSWOYWPHUQGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381788 | |
Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-02-7 | |
Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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